(3-Methylpyrazin-2-yl)boronic acid
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Overview
Description
(3-Methylpyrazin-2-yl)boronic acid is an organoboron compound that features a pyrazine ring substituted with a methyl group at the 3-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-Methylpyrazin-2-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters, which are derived from the dehydration of boric acid with alcohols . This method is scalable and allows for the efficient production of boronic acids in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(3-Methylpyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Methylpyrazin-2-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form five-membered boronate esters with diols . These interactions are crucial for its applications in sensing and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2-Methoxypyridine-3-boronic acid
- 4-Formylphenylboronic acid
Uniqueness
(3-Methylpyrazin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain Suzuki–Miyaura coupling reactions where other boronic acids may not be as effective .
Properties
Molecular Formula |
C5H7BN2O2 |
---|---|
Molecular Weight |
137.93 g/mol |
IUPAC Name |
(3-methylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3,9-10H,1H3 |
InChI Key |
YQPFRFQDDIQJLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CN=C1C)(O)O |
Origin of Product |
United States |
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